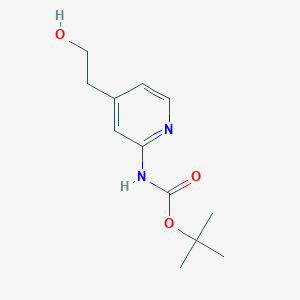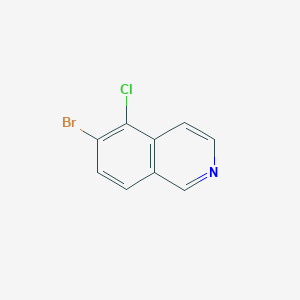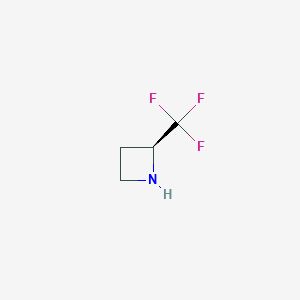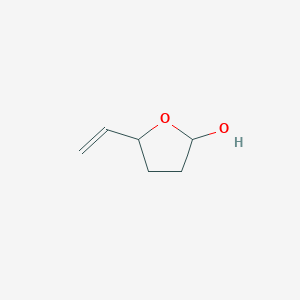
5-Vinyltetrahydrofuran-2-ol
Overview
Description
5-Vinyltetrahydrofuran-2-ol is a chemical compound with the molecular formula C10H18O2 . It is also known by other identifiers such as 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol .
Synthesis Analysis
The synthesis of this compound involves a one-pot synthesis route of valuable linalool oxidation derivatives . This process uses a green oxidant, hydrogen peroxide, under mild conditions (i.e., room temperature) . The reaction parameters are assessed, and special attention is dedicated to correlating the composition and properties of the catalysts and their activity .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Scientific Research Applications
Silicon-Directed Cyclization
5-Vinyltetrahydrofuran-2-ol has been explored in the silicon-directed cyclization of vinylsilanes. Miura et al. (1995) demonstrated that 5-dimethylphenylsilyl-4-penten-1-ol can be cyclized to 2-(dimethylphenylsilyl)methyltetrahydrofuran using acid catalysis, offering a stereoselective synthesis route for tetrahydrofuran derivatives (Miura, Okajima, Hondo, & Hosomi, 1995).
Ethylation in Synthesis of Pheromones
Matyushenkov et al. (2003) utilized 2-vinyltetrahydrofuran in the ethylation process catalyzed by titanium(IV) isopropoxide. This method led to the synthesis of pheromones for the lesser plum worm and tea leaf roller moth, highlighting the potential of this compound in organic synthesis and entomology (Matyushenkov, Churikov, Sokolov, & Kulinkovich, 2003).
Green Oxidation Reactions
Vilanculo et al. (2020) described a one-pot synthesis route at room temperature for valuable linalool oxidation derivatives using this compound. This process involved green oxidants like hydrogen peroxide, showcasing an eco-friendly approach in chemical synthesis (Vilanculo, da Silva, Teixeira, & Villarreal, 2020).
Palladium(II)-Catalyzed Oxidative Transformation
Minami et al. (2005) explored the use of this compound in the Palladium(II)-catalyzed oxidative transformation of allylic alcohols and vinyl ethers into 2-alkoxytetrahydrofurans. This process contributes to the development of novel synthetic routes for tetrahydrofuran derivatives (Minami, Kawamura, Koga, & Hosokawa, 2005).
Safety and Hazards
Future Directions
The future directions for 5-Vinyltetrahydrofuran-2-ol could involve further exploration of its synthesis process, particularly the use of green oxidants like hydrogen peroxide . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
5-ethenyloxolan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJUNCFCZYQSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)
acetic acid](/img/structure/B3223548.png)
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
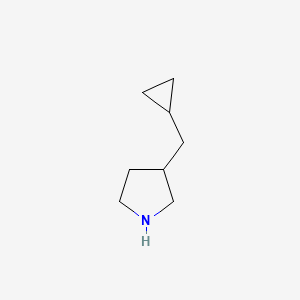
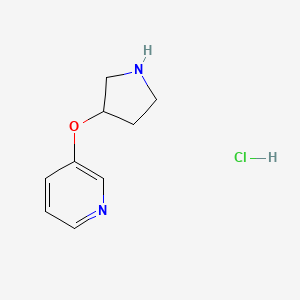

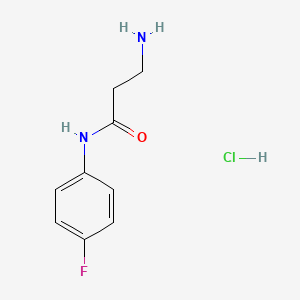

![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)

